molecular formula C5H4BrNaO2S2 B13157595 Sodium 5-bromo-2-methylthiophene-3-sulfinate

Sodium 5-bromo-2-methylthiophene-3-sulfinate

Cat. No.: B13157595
M. Wt: 263.1 g/mol
InChI Key: CBMFXTNFRLXJMM-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-methylthiophene-3-sulfinate is a sodium salt of the sulfinic acid derivative of 5-bromo-2-methylthiophene. This compound is structurally characterized by a thiophene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a sulfinate (-SO₂⁻) group at the 3-position. Sulfinates, in general, are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions and as precursors for sulfonamides or sulfonate esters.

Properties

Molecular Formula

C5H4BrNaO2S2

Molecular Weight

263.1 g/mol

IUPAC Name

sodium;5-bromo-2-methylthiophene-3-sulfinate

InChI

InChI=1S/C5H5BrO2S2.Na/c1-3-4(10(7)8)2-5(6)9-3;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

CBMFXTNFRLXJMM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 5-bromo-2-methylthiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-bromo-2-methylthiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: : Sodium 5-bromo-2-methylthiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 5-bromo-2-methylthiophene-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-methylthiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Functional Group Reactivity

Property Sodium 5-Bromo-2-Methylthiophene-3-Sulfinate 5-Bromo-2-Methylthiophene-3-Sulfonyl Chloride
Functional Group Sulfinate (-SO₂⁻) Sulfonyl Chloride (-SO₂Cl)
Reactivity Nucleophilic (acts as a reducing agent) Electrophilic (undergoes substitution reactions)
Typical Applications Synthesis of sulfonamides, polymerization agents Precursor to sulfonic acids, sulfonamides

The sulfinate’s sodium salt form enhances its solubility in polar solvents, making it suitable for aqueous-phase reactions. In contrast, the sulfonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electronegative chlorine atom .

Research Findings and Data Gaps

While the sulfonyl chloride’s properties are well-characterized , direct studies on this compound are scarce. Key research gaps include:

  • Solubility and Stability: No quantitative data on the sulfinate’s solubility in common solvents or thermal stability.
  • Reaction Mechanisms: Limited mechanistic studies on its role in cross-coupling or polymerization reactions.

Biological Activity

Sodium 5-bromo-2-methylthiophene-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in medicinal chemistry.

This compound is derived from the reaction of 5-bromo-2-methylthiophene with sodium sulfinate. The sulfinyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The synthesis typically involves:

  • Formation of the Thiophene Ring : The initial step involves bromination of 2-methylthiophene to introduce the bromine substituent.
  • Sulfination Reaction : This is followed by treatment with sodium sulfinate to yield the sulfinyl derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic mechanisms. The sulfinyl group can undergo nucleophilic attack, leading to the formation of sulfonamide derivatives, which are known for their antibacterial properties .

Antibacterial Activity

Sodium sulfinates, including this compound, exhibit notable antibacterial properties. A study evaluating various sulfonamides found that compounds with similar structures demonstrated significant activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication .

Anticancer Potential

Research into thiophene derivatives has indicated that they possess antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds have shown that modifications in the thiophene ring can lead to enhanced activity against human cancer cells such as HeLa and CEM .

The following table summarizes some key findings related to the anticancer activity of thiophene derivatives:

CompoundCell LineIC50 (µM)
2cCEM0.035
2aHeLa0.130
This compoundVariousTBD

Antiviral Activity

Recent investigations have also explored the antiviral properties of sodium sulfinates. In vitro studies have demonstrated that certain derivatives exhibit activity against viral strains, potentially by interfering with viral replication processes .

Case Studies and Research Findings

  • Antibacterial Studies : A series of sodium sulfinates were tested against multiple bacterial strains, revealing that those with a thiophene core exhibited superior antibacterial activity compared to other classes of compounds .
  • Anticancer Screening : In a study assessing the antiproliferative effects of various thiophene derivatives, this compound was included in a panel that showed promising results against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Mechanistic Insights : The reactivity profile of this compound indicates that it may act through multiple pathways, including interference with cellular signaling mechanisms involved in proliferation and apoptosis .

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